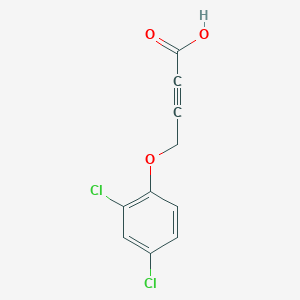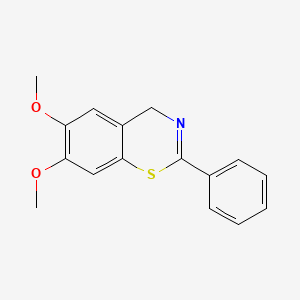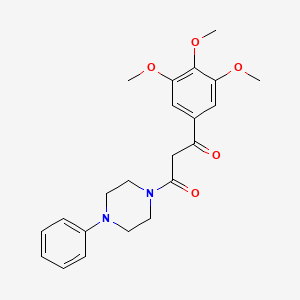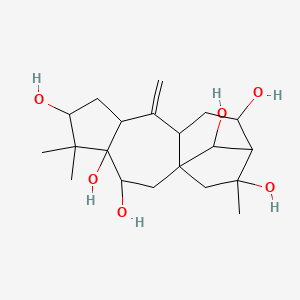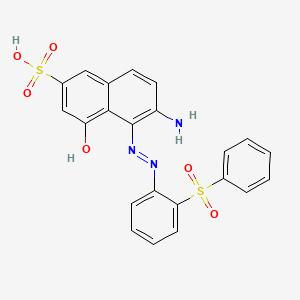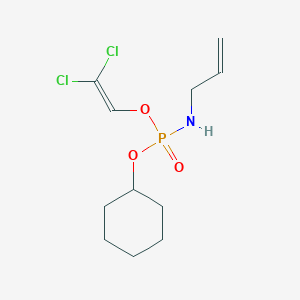
3-Chloro-4-ethoxycinnamohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-ethoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids These compounds are characterized by the presence of a cinnamic acid moiety linked to a hydroxamic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxycinnamohydroxamic acid typically involves the reaction of 3-chloro-4-ethoxycinnamic acid with hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxamic acid group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-ethoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amide derivatives.
Substitution: Various substituted cinnamohydroxamic acids, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-ethoxycinnamohydroxamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-ethoxycinnamohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-hydroxycinnamohydroxamic acid
- 4-Ethoxycinnamohydroxamic acid
- 3-Chloro-4-methoxycinnamohydroxamic acid
Uniqueness
3-Chloro-4-ethoxycinnamohydroxamic acid is unique due to the presence of both chloro and ethoxy substituents on the cinnamic acid moiety. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from other cinnamohydroxamic acids.
Eigenschaften
CAS-Nummer |
25357-02-2 |
|---|---|
Molekularformel |
C11H12ClNO3 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
(E)-3-(3-chloro-4-ethoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-10-5-3-8(7-9(10)12)4-6-11(14)13-15/h3-7,15H,2H2,1H3,(H,13,14)/b6-4+ |
InChI-Schlüssel |
HSPGJPTZBIXNJN-GQCTYLIASA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NO)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




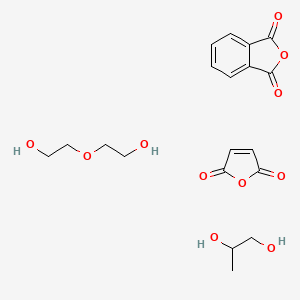
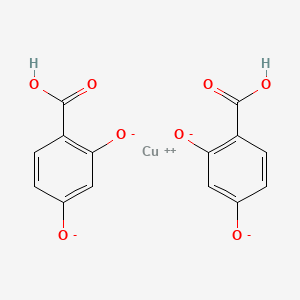
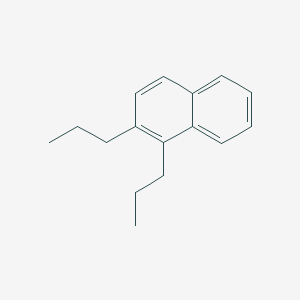

![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)

